N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety: This step often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Functionalization of the phenyl ring: Chlorination and other substitutions are carried out under controlled conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide
- 1H-1,2,4-Triazole, 3-chloro-
Uniqueness
N~4~-[3-CHLORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20ClN7O |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN7O/c1-2-7-28-20-16(10-24-28)15(9-18(27-20)13-3-4-13)21(30)26-14-5-6-19(17(22)8-14)29-12-23-11-25-29/h5-6,8-13H,2-4,7H2,1H3,(H,26,30) |
InChI Key |
YIHAFDVDAJOBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl |
Origin of Product |
United States |
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